molecular formula C15H12FNO B2860481 (2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 952578-24-4

(2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No. B2860481
CAS RN: 952578-24-4
M. Wt: 241.265
InChI Key: CGHSGKVDRBPTMC-XCVCLJGOSA-N
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Description

(2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, also known as 4-fluoro-N-(4-aminophenyl)-2-propenamide, is a heterocyclic compound with a wide range of applications in the fields of scientific research and drug development. This compound is a derivative of the phenylpropene family, and it has been used in the synthesis of various compounds, including those with potential therapeutic applications. The unique properties of this compound, such as its low toxicity, make it an attractive choice for research and drug development.

Scientific Research Applications

Synthesis and Structural Analysis

(2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one and related compounds have been synthesized using base-catalyzed Claisen-Schmidt condensation reactions. These compounds exhibit interesting structural properties, such as specific dihedral angles between terminal rings and intramolecular hydrogen bonds, which have been characterized by techniques like FT-IR, elemental analysis, and single-crystal X-ray diffraction (Salian et al., 2018).

Antioxidant Activity

Chalcone derivatives, including this compound, have been evaluated for their antioxidant activity. Studies involving 2'-aminochalcone derivatives demonstrated their efficacy in in vitro tests for free radical scavenging and superoxide dismutase mimetic activity, indicating their potential as antioxidants (Sulpizio et al., 2016).

Photophysical Properties

The photophysical properties of chalcone derivatives, such as absorption and fluorescence characteristics, have been studied in various solvents. These studies reveal how solvent polarity affects the photophysical behavior of these compounds, providing insights into their potential applications in fields like photodynamic therapy (Kumari et al., 2017).

Potential in Nonlinear Optics

Research on the molecular structure and hyperpolarizability of chalcone derivatives suggests their utility in nonlinear optics (NLO). For instance, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibited significant hyperpolarizability, indicating its potential as an NLO material (Najiya et al., 2014).

Antimicrobial Applications

The antimicrobial activity of certain chalcone derivatives has been evaluated, showing their potential as antimicrobial agents. This is particularly important in the development of new therapeutic agents against resistant strains of bacteria and other pathogens (Sadgir et al., 2020).

Enzymatic Oxidative Polymerization

Aminochalcones, a category that includes this compound, have been synthesized and subjected to enzymatic oxidative polymerization. This process, catalyzed by horseradish peroxidase, leads to the formation of oligomeric products with potential applications in materials science (Goretzki & Ritter, 1998).

properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H,17H2/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHSGKVDRBPTMC-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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